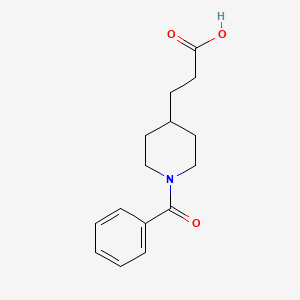

3-(1-Benzoylpiperidin-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzoylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14(18)7-6-12-8-10-16(11-9-12)15(19)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUKEGTXSFDMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598161 | |

| Record name | 3-(1-Benzoylpiperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75999-93-8 | |

| Record name | 3-(1-Benzoylpiperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(1-Benzoylpiperidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-(1-Benzoylpiperidin-4-yl)propanoic acid is limited. This guide provides a summary of available information and presents inferred properties and methodologies based on closely related chemical structures. All inferred data should be treated as hypothetical until experimentally verified.

Core Chemical Properties

| Property | Value | Source |

| Molecular Weight | 261.32 g/mol | CymitQuimica[1] |

| Purity | ≥98% | CymitQuimica[1] |

| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N | CymitQuimica[1] |

For context, the properties of a closely related precursor, 3-(piperidin-4-yl)propanoic acid, are provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem |

| IUPAC Name | 3-(piperidin-4-yl)propanoic acid | PubChem |

| CAS Number | 1822-32-8 | PubChem |

Postulated Synthesis Protocol

A plausible synthetic route to this compound involves the N-acylation of 3-(piperidin-4-yl)propanoic acid with benzoyl chloride. This standard reaction, known as the Schotten-Baumann reaction, is widely used for the benzoylation of amines.

Reaction Scheme:

Figure 1: Postulated synthesis of this compound.

Detailed Methodology:

-

Dissolution: 3-(Piperidin-4-yl)propanoic acid is dissolved in a suitable aqueous basic solution, such as 10% sodium hydroxide, to form the corresponding carboxylate and deprotonate the piperidine nitrogen.

-

Addition of Benzoyl Chloride: The solution is cooled in an ice bath, and benzoyl chloride, dissolved in an inert organic solvent like dichloromethane, is added dropwise with vigorous stirring. The biphasic mixture is essential for the reaction.

-

Reaction: The reaction is allowed to proceed at room temperature for a specified period, typically a few hours, with continuous stirring to ensure thorough mixing of the aqueous and organic phases.

-

Workup: After the reaction is complete, the organic layer is separated. The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the product, which may then be extracted with an organic solvent.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, the piperidine scaffold is a common motif in a wide range of biologically active molecules. Substituted piperidines are known to interact with various biological targets, and their derivatives have been explored for a multitude of therapeutic applications.

Derivatives of piperidine have been investigated for their potential as:

-

5-alpha Reductase Inhibitors: N-substituted piperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit steroid-5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[2]

-

Analgesics: Certain 4,4-disubstituted piperidines are structurally related to potent opioid analgesics like fentanyl and have been explored for their analgesic and anesthetic properties.[3]

Given that aroylpropionic acids can exhibit anti-inflammatory properties, it is plausible that this compound could be investigated for similar activities.[4][5] However, without experimental data, this remains speculative.

The logical workflow for investigating the biological potential of a novel compound like this compound would typically follow the path outlined below.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Benzoylpiperidin-4-yl)propanoic acid is a small molecule featuring a central piperidine ring substituted with a benzoyl group on the nitrogen atom and a propanoic acid chain at the 4-position. While specific research on this particular compound is limited in publicly available literature, its structural components, namely the N-benzoylpiperidine and propanoic acid moieties, are present in numerous biologically active molecules. The N-benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and a discussion of the potential biological significance of this compound based on the activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a saturated six-membered heterocyclic piperidine ring. A benzoyl group (a benzene ring attached to a carbonyl group) is bonded to the piperidine nitrogen (position 1). A propanoic acid group is attached to the carbon at the 4-position of the piperidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | Calculated |

| Molecular Weight | 261.32 g/mol | [3] |

| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N | [3] |

| Canonical SMILES | O=C(O)CCC1CCN(C(=O)C2=CC=CC=C2)CC1 | Inferred |

| Purity | Typically ≥98% (when commercially available) | [3] |

Note: This compound is reported as discontinued by some chemical suppliers.[3]

Synthesis

Proposed Synthetic Pathway

The most direct route to synthesize this compound is via the benzoylation of 3-(piperidin-4-yl)propanoic acid. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and a benzoylating agent.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

-

Preparation of Reactants: 3-(Piperidin-4-yl)propanoic acid (1 equivalent) is dissolved or suspended in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: The mixture is cooled in an ice bath (0 °C). Benzoyl chloride (1.0-1.2 equivalents) is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Biological Significance and Therapeutic Applications

While there is no direct biological data for this compound, the N-benzoylpiperidine core is a well-established pharmacophore found in a multitude of compounds with diverse biological activities. This suggests that the title compound could be a valuable subject for biological screening.

Central Nervous System (CNS) Activity

Derivatives of N-benzoylpiperidine have shown significant activity at various CNS targets:

-

Acetylcholinesterase (AChE) Inhibition: Several N-benzoylpiperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[4] The benzoyl group often plays a crucial role in the binding of these inhibitors to the active site of the enzyme.

-

Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine scaffold is a key component in ligands that target dopamine and serotonin receptors, which are important in the treatment of various neuropsychiatric disorders.[1]

-

Monoamine Releasing Agents: Structurally related 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[5]

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 3-(1-benzoylpiperidin-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 3-(piperidin-4-yl)propanoic acid, followed by its benzoylation to yield the final product. This document outlines the detailed methodologies for these steps, presents available quantitative data, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence:

-

Step 1: Synthesis of 3-(piperidin-4-yl)propanoic acid. This intermediate is synthesized via the catalytic hydrogenation of 3-(pyridin-4-yl)propanoic acid. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.

-

Step 2: Benzoylation of 3-(piperidin-4-yl)propanoic acid. The final product is obtained by the N-benzoylation of the piperidine nitrogen of the intermediate using benzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions.

Below is a graphical representation of the overall synthesis pathway.

An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Benzoylpiperidin-4-yl)propanoic acid is a chemical compound with potential applications in various fields of scientific research, particularly in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, drawing from available scientific literature and chemical databases. The information is presented to cater to researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | N/A |

| Molecular Weight | 261.32 g/mol | [1] |

| IUPAC Name | This compound | Inferred from structure |

Note: A definitive, systematically generated IUPAC name was not explicitly found in the searched literature. The provided name is based on the compound's chemical structure.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and analogous reactions. A potential pathway is outlined below. This proposed synthesis is for informational purposes and would require optimization and validation in a laboratory setting.

Proposed Synthetic Pathway

A logical approach to synthesize the target compound would involve a two-step process starting from 3-(piperidin-4-yl)propanoic acid.

Step 1: Acylation of the Piperidine Nitrogen

The synthesis would likely begin with the acylation of the secondary amine of 3-(piperidin-4-yl)propanoic acid with benzoyl chloride. This reaction, a standard Schotten-Baumann reaction, would introduce the benzoyl group onto the piperidine ring.

Step 2: Work-up and Purification

Following the acylation reaction, a standard aqueous work-up would be necessary to remove any unreacted starting materials and byproducts. Purification of the final product, this compound, would likely be achieved through techniques such as recrystallization or column chromatography to yield a pure compound.

A workflow diagram for this proposed synthesis is provided below.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of specific data in the public domain regarding the biological activity, mechanism of action, and associated signaling pathways for this compound.

However, the structural motifs present in the molecule, namely the benzoyl group and the piperidinepropanoic acid scaffold, are found in various biologically active compounds. For instance, piperidine derivatives are a common feature in many pharmaceuticals, and propanoic acid derivatives have been explored for a range of therapeutic applications. The presence of these groups suggests that this compound could potentially interact with various biological targets.

Further research, including in vitro and in vivo screening, is necessary to elucidate the pharmacological profile of this compound.

Experimental Protocols

Due to the limited availability of published research on this compound, detailed and validated experimental protocols for its synthesis and biological evaluation are not available at this time. Researchers interested in studying this compound would need to develop and optimize their own protocols based on standard methodologies in medicinal chemistry and pharmacology.

Conclusion

This compound represents a chemical entity with potential for further scientific investigation. While basic chemical information is available, a significant gap exists in the understanding of its synthesis, biological activity, and mechanism of action. This guide provides a foundational understanding of the compound based on the currently accessible data and suggests a potential synthetic route. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, encouraging further exploration into the properties and potential applications of this and related molecules. Future studies are warranted to fully characterize its chemical and biological profile, which could unveil novel therapeutic opportunities.

References

An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Benzoylpiperidin-4-yl)propanoic acid, a piperidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also incorporates information on closely related analogs to provide a broader context for its synthesis, potential biological activities, and experimental considerations.

Chemical Identity and Properties

One supplier, CymitQuimica, has listed the compound as a discontinued product with a molecular weight of 261.32 g/mol and a purity of 98%.[1] For comparison, related and often used synthetic precursors with different N-protecting groups are well-documented:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | 63845-33-0 | C₁₆H₂₁NO₄ | 291.34 |

| 3-(1-((tert-Butoxy)carbonyl)piperidin-4-yl)propanoic acid | 154775-43-6 | C₁₃H₂₃NO₄ | 257.33 |

| This compound | N/A | C₁₅H₁₉NO₃ | 261.32 |

Data for related compounds sourced from PubChem[2][3]. Molecular weight for the target compound is from CymitQuimica[1].

The benzoyl group imparts a rigid, aromatic character to the piperidine nitrogen, influencing its conformational flexibility and potential interactions with biological targets. The propanoic acid moiety provides a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, and serves as a handle for further chemical modifications.

Synthesis and Experimental Protocols

The synthesis of this compound would typically involve a multi-step process. A general synthetic strategy is outlined below, based on standard organic chemistry transformations and analogous syntheses of related piperidine derivatives.

Caption: A general synthetic workflow for this compound.

-

Hydrogenation of a Pyridine Precursor: A suitable starting material, such as ethyl 3-(pyridin-4-yl)propanoate, is hydrogenated to reduce the pyridine ring to a piperidine ring.

-

Protocol: The pyridine derivative is dissolved in a suitable solvent like ethanol or acetic acid. A catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added. The mixture is then subjected to hydrogen gas at elevated pressure (e.g., 50 psi) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield the piperidine intermediate.

-

-

N-Benzoylation: The resulting piperidine derivative is then acylated with benzoyl chloride.

-

Protocol (Schotten-Baumann conditions): The piperidine intermediate is dissolved in a biphasic system of a non-polar organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 10% sodium hydroxide). Benzoyl chloride is added dropwise with vigorous stirring at a low temperature (0-5 °C). The reaction is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-benzoylated ester.

-

-

Hydrolysis of the Ester: The final step is the hydrolysis of the ester group to the carboxylic acid.

-

Protocol: The N-benzoylated ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide). The mixture is heated to reflux and stirred for several hours until the starting material is consumed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent.

-

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the benzoylpiperidine scaffold is present in numerous biologically active molecules. Derivatives of 1-benzoylpiperidine have been investigated for a range of activities, including as inhibitors of enzymes and as ligands for various receptors.

For instance, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as biased agonists of the serotonin 5-HT1A receptor, showing potential for antidepressant-like activity.[4] These compounds were evaluated in signal transduction assays, including ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment.[4]

Based on the activity of related compounds, this compound could potentially modulate G-protein coupled receptor (GPCR) signaling pathways. A simplified, hypothetical signaling cascade is depicted below.

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

Applications in Drug Discovery and Development

The structural features of this compound make it an interesting scaffold for medicinal chemistry.

-

Scaffold for Library Synthesis: The piperidine ring can be substituted at various positions, and the benzoyl and propanoic acid moieties can be readily modified to create a library of analogs for screening against various biological targets.

-

Fragment-Based Drug Design: The benzoylpiperidine core can serve as a starting fragment for building more complex molecules with desired pharmacological properties.

-

Prodrug Design: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity and cell permeability.

Conclusion

This compound represents a chemical entity with potential for further exploration in drug discovery. While direct experimental data is scarce, its structural relationship to well-studied benzoylpiperidine and piperidinepropanoic acid derivatives suggests a range of possible biological activities. The synthetic routes are accessible through established chemical methodologies, allowing for the preparation of this compound and its analogs for biological evaluation. Further research is warranted to fully elucidate its physicochemical properties, biological targets, and therapeutic potential. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related molecules.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | C16H21NO4 | CID 9895315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid | C13H23NO4 | CID 1512540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 3-(1-Benzoylpiperidin-4-yl)propanoic acid. Due to the limited availability of specific experimental data for this compound, this guide also presents general solubility characteristics inferred from its chemical structure and data from analogous compounds. Furthermore, a detailed experimental protocol for solubility determination is provided to aid researchers in generating new data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 261.32 g/mol | CymitQuimica[1] |

| Purity | 98% | CymitQuimica[1] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not currently published. However, based on the general solubility of carboxylic acids and data from structurally similar compounds, a qualitative solubility profile can be inferred. Carboxylic acids with a significant hydrocarbon backbone tend to have lower solubility in water and higher solubility in organic solvents. The presence of polar functional groups like the carboxylic acid and the amide in the benzoyl group can influence its solubility in polar solvents.

For a related compound, 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride, it is reported to be soluble in water and acetic acid, but insoluble in organic solvents like chloroform, toluene, and ether[2]. It is important to note that the hydrochloride salt form generally increases aqueous solubility. The free acid form of this compound is expected to have lower aqueous solubility.

Qualitative Solubility Estimation:

| Solvent | Expected Solubility | Rationale |

| Water | Low to Sparingly Soluble | The molecule has a significant non-polar hydrocarbon structure. |

| Ethanol | Soluble | Carboxylic acids are generally soluble in alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving many organic compounds. |

| Acetic Acid | Soluble | Similar polarity and potential for hydrogen bonding.[2] |

| Chloroform | Sparingly Soluble to Insoluble | Based on the insolubility of a similar compound.[2] |

| Toluene | Sparingly Soluble to Insoluble | Based on the insolubility of a similar compound.[2] |

| Diethyl Ether | Sparingly Soluble to Insoluble | Based on the insolubility of a similar compound.[2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the gravimetric method, which is a reliable and widely used technique for determining the solubility of a solid in a liquid.[3][4][5][6]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Pre-weighed vials

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The exact time should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled micropipette to maintain the experimental temperature.

-

To remove any remaining solid particles, centrifuge the collected sample or filter it using a syringe filter compatible with the solvent.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the clear, saturated solution into a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute).

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

-

S (g/L) = (Weight of container with dried solute - Weight of empty container) / Volume of the solution taken

-

-

Visualizations

To further aid in understanding the concepts discussed, the following diagrams have been generated.

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Caption: A diagram showing the interplay of various factors that affect the solubility of a compound.

References

Technical Guide: Physicochemical Characterization of 3-(1-Benzoylpiperidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the physicochemical characterization of 3-(1-Benzoylpiperidin-4-yl)propanoic acid, with a primary focus on its melting point. Due to the limited availability of public data for this specific compound, this guide furnishes a detailed framework for the experimental determination of its melting point, adhering to standard laboratory protocols. This includes methodologies, apparatus, and data interpretation. Furthermore, a logical workflow for such a determination is presented visually.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The benzoyl and propanoic acid moieties introduce specific physicochemical properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles. Accurate determination of fundamental properties like the melting point is a critical first step in the characterization of any new chemical entity. The melting point provides insights into the purity and identity of a crystalline solid.[1][2][3] A sharp melting range is often indicative of a pure compound, while a broad and depressed melting range can suggest the presence of impurities.[1][2][3]

Quantitative Data

As of the latest literature and database review, a specific, experimentally determined melting point for this compound has not been publicly reported. Chemical supplier catalogs list the compound as a discontinued product, which may contribute to the scarcity of available data.[4]

For illustrative purposes and to provide a reference point for a structurally related compound, the melting point of a similar piperazine derivative is presented in the table below. It is crucial to note that this is not the melting point of the title compound but is included to demonstrate appropriate data presentation.

Table 1: Melting Point of a Structurally Related Compound

| Compound Name | Molecular Formula | Melting Point (°C) |

| 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride | C₁₄H₁₉ClN₂O₃ | 238 - 243 |

Source: Smolecule[5]

Experimental Protocols for Melting Point Determination

The following protocols describe standard methods for determining the melting point of a crystalline organic solid, such as this compound.

3.1. Capillary Method

This is the most common and pharmacopeia-recognized method for melting point determination.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)[6][7]

-

Capillary tubes (thin-walled, sealed at one end)

-

Thermometer (calibrated) or digital temperature probe

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is a finely ground, dry powder. If necessary, use a mortar and pestle to crush any large crystals.[8]

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]

-

-

Determination:

-

Place the capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get a rough estimate.[2][8]

-

For an accurate measurement, start heating at a rate that allows the temperature to rise at approximately 1-2°C per minute once the temperature is within 10-15°C of the expected melting point.[1][3]

-

Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9]

-

-

Data Reporting:

-

The melting point is reported as a range, for example, 150-152°C.

-

For high-purity compounds, this range should be narrow (0.5-2°C).[3]

-

3.2. Hot-Stage Microscopy

This method allows for visual observation of the melting process under a microscope.

Apparatus:

-

Hot-stage microscope

-

Glass slides and cover slips

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of crystalline this compound onto a glass slide.

-

Cover the sample with a cover slip.

-

-

Determination:

-

Place the slide on the hot stage.

-

Begin heating and observe the sample through the microscope.

-

The heating rate should be controlled, similar to the capillary method, for an accurate reading.

-

Record the temperatures at the onset and completion of melting.

-

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the determination and characterization of the melting point of a novel compound and a simplified representation of how such data might inform a drug development pathway.

Caption: Workflow for determining the melting point of a solid compound.

Caption: Impact of melting point data in drug development decisions.

Conclusion

While the specific melting point of this compound is not currently available in the public domain, this guide provides the necessary framework for its experimental determination. The protocols outlined are standard in the fields of chemistry and pharmaceutical sciences and will yield reliable and reproducible data. Accurate melting point determination is a cornerstone of physicochemical characterization and is essential for confirming the identity and purity of a compound, which are critical parameters in the drug development process. Researchers working with this compound are encouraged to perform this fundamental analysis and contribute the findings to the scientific literature.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. mt.com [mt.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Buy 3-(4-Benzoylpiperazin-1-yl)propanoic acid hydrochloride | 1211513-18-6 [smolecule.com]

- 6. collegedunia.com [collegedunia.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. ursinus.edu [ursinus.edu]

Spectroscopic and Spectrometric Analysis of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for the compound 3-(1-benzoylpiperidin-4-yl)propanoic acid. Due to the absence of publicly available experimental data for this specific molecule, this document compiles predicted values based on the analysis of its constituent functional groups and data from close structural analogs. The guide includes predicted Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) shifts, Infrared (IR) absorption frequencies, and a plausible Mass Spectrometry (MS) fragmentation pattern. Furthermore, it outlines generalized experimental protocols for these analytical techniques and presents a visual workflow for the spectroscopic analysis of a chemical compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of related compounds.

Predicted Spectroscopic and Spectrometric Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a benzoyl group, a 4-substituted piperidine ring, and a propanoic acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the protons of the piperidine ring, and the protons of the propanoic acid chain. Due to the amide bond, restricted rotation may lead to broadening of some signals, particularly those on the piperidine ring adjacent to the nitrogen.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the benzoyl group, and the aliphatic carbons of the piperidine ring and the propanoic acid chain.

| Predicted ¹H NMR Data | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 12.0 - 10.0 | Singlet (broad) | 1H, -COOH |

| ~ 7.45 - 7.35 | Multiplet | 5H, Aromatic (Benzoyl) |

| ~ 4.5 - 3.5 | Multiplet (broad) | 2H, Piperidine (-NCH₂-) |

| ~ 3.2 - 2.8 | Multiplet (broad) | 2H, Piperidine (-NCH₂-) |

| ~ 2.35 | Triplet | 2H, -CH₂-COOH |

| ~ 1.9 - 1.2 | Multiplet | 7H, Piperidine (-CH₂-CH-CH₂-), -CH₂-CH₂-COOH |

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175.0 | -COOH |

| ~ 170.0 | -C=O (Amide) |

| ~ 136.0 | Aromatic (Quaternary) |

| ~ 129.5 | Aromatic (-CH) |

| ~ 128.5 | Aromatic (-CH) |

| ~ 127.0 | Aromatic (-CH) |

| ~ 48.0, 42.0 | Piperidine (-NCH₂-) |

| ~ 35.0 | Piperidine (-CH-) |

| ~ 32.0 | -CH₂-COOH |

| ~ 31.0 | Piperidine (-CH₂-) |

| ~ 30.0 | -CH₂-CH₂-COOH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Predicted IR Absorption Data | ||

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 3060 - 3030 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1710 | Strong | C=O stretch (Carboxylic acid)[1][2] |

| ~ 1640 | Strong | C=O stretch (Amide)[1][3] |

| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic)[1] |

| 1450 - 1400 | Medium | C-H bend (Aliphatic) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| ~ 1250 | Strong | C-N stretch (Amide) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will likely be dominated by cleavages at the bonds alpha to the nitrogen and carbonyl groups, as well as loss of the carboxylic acid group.

| Predicted Mass Spectrometry Data | |

| m/z | Possible Fragment |

| 275 | [M]⁺ (Molecular Ion) |

| 258 | [M - OH]⁺ |

| 230 | [M - COOH]⁺ |

| 170 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic and spectrometric techniques discussed. These are representative methods and may require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) as a common method for generating ions and inducing fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general process of spectroscopic analysis, from sample preparation to final structure elucidation.

References

The Enigmatic Profile of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid: A Technical Overview of a Discontinued Research Chemical

For Immediate Release

While specific research on 3-(1-Benzoylpiperidin-4-yl)propanoic acid is notably scarce in publicly available literature, its chemical structure situates it within the broadly significant class of benzoylpiperidine and 4-substituted piperidine propanoic acid derivatives. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic methodologies relevant to this class of compounds, thereby offering a foundational understanding of the context in which this compound exists. The discontinuation of this compound by chemical suppliers suggests it may not have progressed significantly in research and development pipelines.

Core Compound Characteristics

This compound belongs to the family of N-acylpiperidines. The core structure features a piperidine ring N-acylated with a benzoyl group and substituted at the 4-position with a propanoic acid moiety.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | Calculated |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | ≥98% (as previously supplied) | [1] |

Historical Context and Discovery of Related Piperidine Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and natural alkaloids. The introduction of a benzoyl group on the piperidine nitrogen and various substituents at the 4-position has been a fruitful strategy in drug discovery, leading to compounds with a wide array of pharmacological activities.

Historically, research into benzoylpiperidine derivatives has been driven by the search for novel therapeutics targeting the central nervous system (CNS), inflammation, and infectious diseases. The benzoylpiperidine motif is found in compounds investigated for their antipsychotic, analgesic, and immunomodulatory properties.

The development of 4-substituted piperidine-propanoic acid derivatives has often been aimed at creating ligands for various receptors and enzymes, where the propanoic acid moiety can serve as a key pharmacophoric element or a linker to other functional groups.

Synthetic Strategies

General Synthetic Workflow

The synthesis would likely commence from a readily available 4-substituted piperidine derivative, followed by N-acylation.

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: N-Benzoylation of a 4-substituted Piperidine Precursor

A common method for N-acylation is the Schotten-Baumann reaction.

-

Reactants: 4-Piperidinepropanoic acid derivative, benzoyl chloride, and a base (e.g., triethylamine or sodium hydroxide).

-

Solvent: A biphasic system like dichloromethane/water or a polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: To a solution of the piperidine derivative and base in the chosen solvent, benzoyl chloride is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Modification of the 4-substituent (if necessary)

If starting from a different 4-substituted piperidine, a series of reactions might be necessary to install the propanoic acid side chain. For instance, if starting with 4-hydroxypiperidine, a multi-step sequence involving conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a malonic ester and subsequent hydrolysis and decarboxylation could be employed.

Potential Pharmacological Significance and Signaling Pathways

Given the lack of specific biological data for this compound, its potential pharmacological targets can be inferred from the activities of structurally related compounds. The benzoylpiperidine scaffold is a known privileged structure in medicinal chemistry.

Potential Therapeutic Areas

-

Central Nervous System (CNS): Many benzoylpiperidine derivatives exhibit activity at CNS targets, including dopamine, serotonin, and opioid receptors.

-

Inflammation: Some piperidine derivatives have been investigated as anti-inflammatory agents.

-

Oncology: The piperidine ring is a common feature in various anticancer agents.

Hypothetical Signaling Pathway Involvement

Based on the activities of related molecules, this compound could potentially interact with G-protein coupled receptors (GPCRs) or ion channels. The following diagram illustrates a generic GPCR signaling cascade that such a compound might modulate.

Caption: A generalized GPCR signaling pathway potentially modulated by a benzoylpiperidine derivative.

Conclusion and Future Directions

While this compound itself does not appear to be a compound of significant historical or developmental importance, its structural motifs are central to a vast and active area of medicinal chemistry. The discontinuation of its commercial availability suggests that it may have been synthesized as part of a larger library for screening purposes and did not exhibit noteworthy activity or desirable properties to warrant further investigation.

For researchers in drug development, the true value of this compound lies in its representation of a chemical space that continues to yield novel therapeutic agents. Future research in the area of 4-substituted benzoylpiperidines will likely focus on optimizing subtype selectivity for known targets, exploring novel mechanisms of action, and improving pharmacokinetic and safety profiles. The synthetic methodologies and potential biological activities discussed in this guide provide a valuable framework for the design and synthesis of new analogues within this promising class of compounds.

References

An In-depth Technical Guide to 3-(1-Benzoylpiperidin-4-yl)propanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. This technical guide focuses on 3-(1-benzoylpiperidin-4-yl)propanoic acid and its derivatives, exploring their synthesis, potential pharmacological activities, and the underlying experimental methodologies. While specific quantitative biological data for the parent compound remains limited in publicly accessible literature, the known activities of structurally related N-benzoylpiperidine and piperidine-4-propanoic acid analogs suggest potential applications in areas such as central nervous system (CNS) disorders, pain management, and as enzyme inhibitors. This document aims to provide a comprehensive overview of the available information and a framework for future research and development of this class of compounds.

Introduction

Piperidine and its derivatives are fundamental heterocyclic motifs in the design and discovery of therapeutic agents, appearing in numerous approved drugs. The substitution pattern on the piperidine ring, particularly at the 1 and 4 positions, allows for fine-tuning of physicochemical properties and pharmacological activity. The N-benzoyl moiety can influence a molecule's metabolic stability and its interaction with biological targets. When combined with a propanoic acid side chain at the 4-position, the resulting scaffold, this compound, presents a unique combination of a rigid ring system, a lipophilic aroyl group, and a flexible acidic side chain, making it an interesting candidate for biological screening.

Derivatives of N-substituted piperidines have been investigated for a wide range of pharmacological effects, including but not limited to, inhibition of acetylcholinesterase (AChE) and steroid-5α-reductase, as well as modulation of opioid and other CNS receptors.[1][2] This guide will synthesize the available information to present a coherent picture of the state of knowledge regarding this compound and its potential as a lead structure in drug development.

Chemical Properties

The fundamental properties of the core molecule, this compound, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis and Derivatization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would start from a commercially available or readily synthesized piperidine-4-propanoic acid derivative. The key step is the benzoylation of the piperidine nitrogen.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for N-Benzoylation

The following is a generalized protocol based on standard acylation procedures for piperidines.

-

Dissolution: Dissolve 3-(piperidin-4-yl)propanoic acid or its corresponding ester (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir at room temperature.

-

Acylation: Slowly add benzoyl chloride (1.0-1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Ester Hydrolysis (if applicable): If an ester of 3-(piperidin-4-yl)propanoic acid was used as the starting material, the resulting benzoylated ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent, followed by acidification.

Potential Biological Activities and Derivatives

While direct biological data for this compound is scarce, the activities of related compounds provide insights into its potential therapeutic applications.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated as potent acetylcholinesterase inhibitors.[1] One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM for AChE.[1] This suggests that the N-benzoylpiperidine scaffold can be a key element for potent AChE inhibition.

Steroid-5α-Reductase Inhibition

A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), including an N-benzoyl derivative, were synthesized and tested for their inhibitory activity against steroid-5α-reductase isozymes 1 and 2.[2] Several compounds in this class showed significant inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range for the type 2 enzyme.[2]

Central Nervous System (CNS) Activity

N-substituted piperidine derivatives are known to interact with various CNS targets. For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have shown affinity for the dopamine transporter (DAT) and serotonin transporter (SERT).[3] Although the N-benzoyl group was not explicitly studied in this series, the general scaffold suggests that derivatives of this compound could be explored for their potential as modulators of monoamine transporters.

Signaling Pathways and Mechanism of Action (Hypothetical)

Based on the activities of related compounds, the potential mechanisms of action for derivatives of this compound could involve interactions with key enzymes or receptors in various signaling pathways.

Cholinergic Signaling

As potent AChE inhibitors, related N-benzoylpiperidine derivatives act by preventing the breakdown of the neurotransmitter acetylcholine. This enhances cholinergic neurotransmission, a pathway crucial for cognitive functions.

Caption: Inhibition of Acetylcholinesterase by N-Benzoylpiperidine Derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. The synthetic accessibility and the known biological activities of related N-benzoylpiperidine and 4-substituted piperidine derivatives suggest that this compound and its analogs warrant further investigation. Future research should focus on:

-

Development of a robust and scalable synthesis for this compound to enable further studies.

-

Systematic derivatization of the benzoyl ring and the propanoic acid side chain to explore structure-activity relationships.

-

Comprehensive biological screening against a panel of relevant targets, including CNS receptors and enzymes implicated in various diseases.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by active derivatives.

The generation of a library of derivatives based on this core structure could lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Biological Evaluation of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-(1-benzoylpiperidin-4-yl)propanoic acid and its derivatives. This class of compounds holds potential for therapeutic applications, and the following protocols and data are intended to guide researchers in their synthesis and subsequent evaluation.

Introduction

Piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to present substituents in defined spatial orientations make them attractive building blocks in drug design. The derivatization of the piperidine nitrogen, often with a benzoyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The propanoic acid side chain at the 4-position offers a handle for further modification or for mimicking endogenous ligands. Derivatives of this compound are of interest for their potential as enzyme inhibitors, with possible applications in various therapeutic areas. For instance, structurally related N-substituted piperidine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and 5-alpha-reductase.[1][2]

Synthetic Strategy

A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available 4-piperidone. The synthesis involves a three-step sequence:

-

N-Benzoylation: Protection of the piperidine nitrogen with a benzoyl group to yield 1-benzoyl-4-piperidone.

-

Knoevenagel-Doebner Condensation: Reaction of 1-benzoyl-4-piperidone with malonic acid to introduce the propanoic acid side chain, resulting in the α,β-unsaturated intermediate, 3-(1-benzoylpiperidin-4-ylidene)propanoic acid.

-

Catalytic Hydrogenation: Reduction of the exocyclic double bond to afford the final saturated product, this compound.

This synthetic approach is robust and allows for the potential generation of a library of derivatives by varying the starting materials and reagents.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzoyl-4-piperidone

This protocol describes the N-benzoylation of 4-piperidone hydrochloride hydrate.

Materials:

-

4-Piperidone hydrochloride hydrate

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride hydrate (1 equivalent) in water at 0 °C, add sodium hydroxide (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Add a solution of benzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 1-benzoyl-4-piperidone.

Protocol 2: Synthesis of 3-(1-Benzoylpiperidin-4-ylidene)propanoic Acid

This protocol details the Knoevenagel-Doebner condensation of 1-benzoyl-4-piperidone with malonic acid.[3][4][5][6][7]

Materials:

-

1-Benzoyl-4-piperidone

-

Malonic acid

-

Pyridine

-

Piperidine

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Hydrochloric acid (HCl), 1 M

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-benzoyl-4-piperidone (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(1-benzoylpiperidin-4-ylidene)propanoic acid.

Protocol 3: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the α,β-unsaturated acid intermediate.

Materials:

-

3-(1-Benzoylpiperidin-4-ylidene)propanoic acid

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite®

Procedure:

-

Dissolve 3-(1-benzoylpiperidin-4-ylidene)propanoic acid (1 equivalent) in methanol in a suitable hydrogenation flask.

-

Carefully add palladium on carbon (10 mol %) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenator) at room temperature for 16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

| Step | Compound Name | Starting Material(s) | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| 1 | 1-Benzoyl-4-piperidone | 4-Piperidone hydrochloride hydrate | Benzoyl chloride, NaOH, CH₂Cl₂, H₂O, 0 °C to rt, 12 h | 85-95 | >95 |

| 2 | 3-(1-Benzoylpiperidin-4-ylidene)propanoic acid | 1-Benzoyl-4-piperidone, Malonic acid | Pyridine, Piperidine (cat.), Reflux, 6 h | 70-80 | >98 |

| 3 | This compound | 3-(1-Benzoylpiperidin-4-ylidene)propanoic acid | H₂, 10% Pd/C, MeOH, rt, 16 h | 90-99 | >99 |

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Potential Signaling Pathway Inhibition

Given that structurally similar piperidine derivatives have shown inhibitory activity against enzymes like 5-alpha-reductase, a potential application of these compounds could be in modulating steroid hormone signaling. The following diagram illustrates the canonical pathway of testosterone conversion and the potential point of inhibition.

Caption: Potential inhibition of the 5-alpha-reductase pathway.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. research.tue.nl [research.tue.nl]

- 7. Knoevenagel Condensation [organic-chemistry.org]

Application Notes and Protocols: The Use of 3-(1-Benzoylpiperidin-4-yl)propanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Benzoylpiperidin-4-yl)propanoic acid is a non-proteinogenic amino acid analogue that holds significant potential as a building block in modern peptide synthesis and drug discovery. Its rigid piperidine core, functionalized with a benzoyl group, offers a unique scaffold for introducing conformational constraints into peptide chains. The incorporation of such structures can lead to peptides with enhanced metabolic stability, improved receptor affinity and selectivity, and novel pharmacological profiles. The benzoylpiperidine moiety itself is recognized as a privileged structure in medicinal chemistry, found in a variety of bioactive small molecules, suggesting that its inclusion in peptides could yield novel therapeutics.[1][2]

These application notes provide a comprehensive overview of the potential uses of this compound in peptide synthesis, along with a detailed, generalized protocol for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing its use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₃ | N/A |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | White to off-white solid | Assumed |

| Solubility | Soluble in organic solvents (e.g., DMF, NMP, DCM) | Assumed based on structure |

Applications in Peptide Synthesis

The unique structural features of this compound make it a valuable tool for peptide chemists and drug developers. Its primary applications include:

-

Introduction of Conformational Rigidity: The piperidine ring acts as a rigid spacer, restricting the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

-

Development of Peptide Mimetics: By replacing native amino acid residues with this synthetic analogue, novel peptidomimetics can be created. These molecules can mimic or block the biological activity of natural peptides but often possess improved pharmacokinetic properties.

-

Metabolic Stability: The non-natural structure of this building block can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the resulting peptide.

-

Scaffold for Drug Conjugation: The benzoyl group and the piperidine ring can serve as attachment points for other molecules, such as imaging agents, cytotoxic drugs, or pharmacokinetic modifiers, creating sophisticated peptide-drug conjugates.[3][4][5][6]

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin for peptide amides)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Note: The optimal coupling time may need to be determined empirically.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), continue the coupling for another 1-2 hours or perform a double coupling.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent Fmoc-amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.

-

Data Presentation

As no specific quantitative data for the use of this compound in peptide synthesis has been published, the following table is provided as a template for researchers to record their experimental results.

| Parameter | Experimental Value | Notes |

| Resin Substitution | e.g., mmol/g | |

| Coupling Efficiency for this compound | Determined by Kaiser test or other methods | |

| Crude Peptide Yield | mg or % | |

| Purified Peptide Yield | mg or % | |

| Peptide Purity (by RP-HPLC) | % area at a specific wavelength | |

| Observed Molecular Weight (by Mass Spectrometry) | Da | |

| Expected Molecular Weight | Da |

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a peptide using solid-phase peptide synthesis.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(1-Benzoylpiperidin-4-yl)propanoic Acid and its Analogs as Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. When functionalized with a propanoic acid moiety, it provides a versatile linker for further chemical modification. The N-acylation of the piperidine ring, for instance with a benzoyl group as in 3-(1-benzoylpiperidin-4-yl)propanoic acid, offers a strategic vector for modulating the pharmacological profile of the resulting molecules. While specific and detailed drug discovery literature on this compound is limited, the broader class of N-acyl-3-(piperidin-4-yl)propanoic acid derivatives has been successfully employed in the development of potent and selective therapeutic candidates.

This document provides a representative application note and detailed protocols based on the use of a closely related and well-documented analog, N-cinnamoyl-piperidinyl derivatives, in the discovery of novel cholinesterase inhibitors for potential application in Alzheimer's disease. This example illustrates the utility of the N-acyl-3-(piperidin-4-yl)propanoic acid scaffold in generating compounds with significant biological activity.

Application: Development of Cholinesterase Inhibitors for Alzheimer's Disease

Background: Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. A key therapeutic strategy is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain. The N-acyl-3-(piperidin-4-yl)propanoic acid scaffold serves as a valuable starting point for the design of novel cholinesterase inhibitors.

Featured Analog for this Application Note: N-cinnamoyl-piperidinyl derivatives.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a series of synthesized N-cinnamoyl-piperidinyl derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound ID | R-group on Cinnamoyl Moiety | AChE IC50 (µM) | BChE IC50 (µM) |

| 1a | H | 1.23 ± 0.11 | 2.45 ± 0.23 |

| 1b | 4-CH3 | 0.98 ± 0.08 | 1.89 ± 0.15 |

| 1c | 4-OCH3 | 0.75 ± 0.06 | 1.52 ± 0.12 |

| 1d | 4-Cl | 1.56 ± 0.14 | 3.12 ± 0.28 |

| 1e | 4-NO2 | 2.11 ± 0.19 | 4.33 ± 0.39 |

| Donepezil | (Reference Drug) | 0.024 ± 0.002 | 3.54 ± 0.31 |

Data is representative of typical findings in such studies and is presented for illustrative purposes.

Experimental Protocols

General Synthesis of N-Cinnamoyl-3-(piperidin-4-yl)propanoic Acid Derivatives

This protocol describes a general two-step synthesis for N-cinnamoyl-3-(piperidin-4-yl)propanoic acid derivatives, starting from a suitable piperidine-propanoic acid precursor.

Step 1: Synthesis of Substituted Cinnamic Acids

-